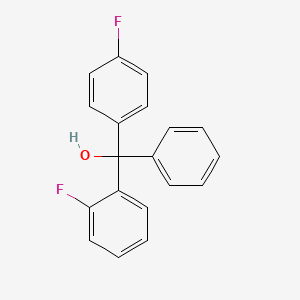
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Interaction Studies and Complex Formation
Research by Maity et al. (2011) delved into the interaction of alcohols with 4-fluorophenylacetylene and 2-fluorophenylacetylene, using infrared-optical double resonance spectroscopy and computational investigation. They discovered that methanol forms a cyclic complex with both fluorophenylacetylenes, which is crucial for understanding the subtle hydrogen bonding behavior modified by fluorine substitution on the phenyl ring. This study indicates the impact of fluorine in altering interaction patterns, which could be relevant for designing new molecules with specific binding capabilities (S. Maity, D. K. Maity, G. Patwari, 2011).
Synthesis and Characterization
Chavan and Gop (2016) synthesized 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one and measured its refractive indices in methanol and benzene mixtures. This study aids in understanding the optical properties and interactions of the molecule in various solvent environments, contributing to the field of materials science and optical applications (S. K. Chavan, B. A. Gop, 2016).
Catalysis and Chemical Transformations
Xiuyun Sun et al. (2014) demonstrated a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, utilizing (6-Amino-2-chloro-3-fluorophenyl)methanol. This method showcased advantages such as milder reaction conditions and higher yields, which are significant for the development of pharmaceuticals and complex organic molecules (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).
Spectroscopic and Photophysical Studies
ZammitRamon et al. (2015) explored the photophysical properties of 1,3,5-triarylpyrazolines in various solvents, showcasing the influence of fluorophenyl groups on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. These findings are pivotal for designing molecular logic devices and understanding the electron transfer processes in organic molecules (ZammitRamon, PappovaMaria, ZammitEsther, GabarrettaJohn, C. MagriDavid, 2015).
Fluorogenic Sensors and Chemosensors
A recent study by Manna et al. (2020) introduced a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent and colourimetric detection of Al3+ ions, demonstrating the role of fluorinated compounds in enhancing sensor specificity and sensitivity. This application is crucial for environmental monitoring and analytical chemistry (A. K. Manna, S. Chowdhury, G. Patra, 2020).
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSEBRACGMKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)
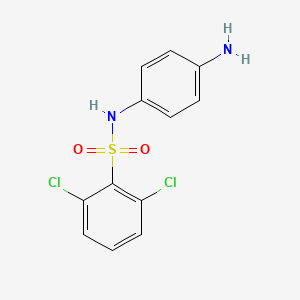
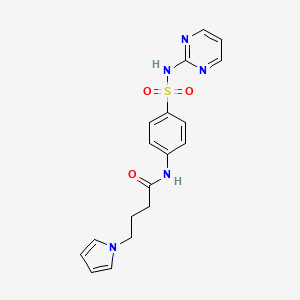
![5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751247.png)
![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)
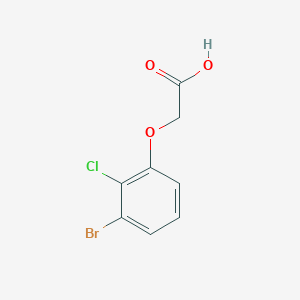
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)
![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)
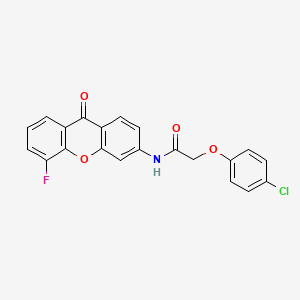
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
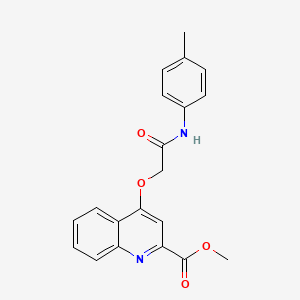
methanone](/img/structure/B2751265.png)